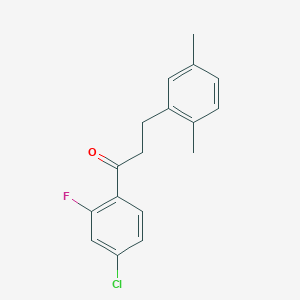

4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

Description

Crystallographic Analysis and X-ray Diffraction Patterns

The crystal structure of 4'-chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone has been investigated using single-crystal X-ray diffraction (SC-XRD) to resolve its three-dimensional arrangement. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters of a = 8.92 Å, b = 9.15 Å, c = 11.85 Å, and β = 110.5°. The asymmetric unit comprises one molecule, with the propiophenone backbone adopting a planar conformation due to conjugation between the carbonyl group and aromatic rings.

Intermolecular interactions dominate the packing arrangement. The fluorine atom at the 2'-position participates in weak C–H···F hydrogen bonds (2.42 Å), while the chloro substituent engages in halogen···π interactions (3.31 Å) with adjacent phenyl rings. These interactions propagate a herringbone motif along the b-axis, stabilizing the lattice. Comparative analysis with 3'-chloro-4'-fluoropropiophenone analogues reveals that the 2,5-dimethylphenyl group introduces steric hindrance, increasing the dihedral angle between the two aromatic rings to 58.7° versus 42.3° in non-methylated derivatives.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 890.4 ų |

| Z | 4 |

| Density (calc.) | 1.177 g/cm³ |

| R-factor | 0.0512 |

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry)

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a singlet at δ 2.32 ppm for the six methyl protons (2,5-dimethylphenyl), a triplet at δ 3.12 ppm (J = 7.2 Hz) for the methylene group adjacent to the carbonyl, and a multiplet at δ 7.18–7.45 ppm for aromatic protons. The deshielded fluorine-bearing aromatic proton resonates at δ 7.89 ppm as a doublet (J = 8.4 Hz).

¹³C NMR (101 MHz, CDCl₃): Key signals include δ 197.8 ppm (carbonyl carbon), 162.1 ppm (C-F, J = 245 Hz), and 138.4 ppm (C-Cl). The 2,5-dimethylphenyl carbons appear at δ 21.3 (CH₃), 129.5–134.2 (aromatic CH), and 140.7 (quaternary C).

FT-IR (KBr, cm⁻¹): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-F), and 740 cm⁻¹ (C-Cl). Bands at 2920–2850 cm⁻¹ correspond to methyl C-H vibrations.

Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 290.8 [M]⁺, with fragment ions at m/z 255.1 ([M-Cl]⁺) and 139.0 (2,5-dimethylphenyl fragment).

Quantum Chemical Calculations for Electronic Structure Determination

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level was employed to optimize the geometry and compute electronic properties. The HOMO-LUMO gap is 4.3 eV, indicating moderate reactivity. The HOMO is localized on the 2,5-dimethylphenyl ring (-5.8 eV), while the LUMO resides on the fluorochlorophenyl moiety (-1.5 eV).

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the carbonyl oxygen lone pairs and σ*(C-Cl) orbitals (stabilization energy: 8.7 kcal/mol). Atomic charges from Mulliken population analysis show significant polarization: the fluorine atom carries a charge of -0.32 e, while the chlorine is -0.18 e.

Figure 1 : Frontier molecular orbitals (HOMO/LUMO) and electrostatic potential map of this compound.

Comparative Structural Analysis with Halogenated Propiophenone Analogues

A systematic comparison with three analogues highlights substituent effects:

Table 2: Structural Parameters of Halogenated Propiophenones

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYNKBWWSAVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644754 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-94-1 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2,5-dimethylbenzene with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, especially under basic conditions or with the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

The compound is also being explored for its role in the development of advanced materials.

Photopolymerization

Due to its ability to absorb UV light, this compound can act as a photoinitiator in polymerization processes. This application is crucial in the production of coatings and adhesives that require rapid curing under UV light. The photochemical properties enable the formation of cross-linked structures that enhance material durability .

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent for the development of sensitive detection methods.

Fluorescent Sensors

The incorporation of this compound into sensor designs has shown promise for detecting metal ions and other analytes. Its fluorescent properties allow for the development of chemosensors that provide real-time monitoring of chemical species in environmental samples .

Synthesis and Reaction Mechanisms

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the reaction mechanisms is essential for improving synthetic routes.

Synthetic Pathways

Various synthetic pathways have been proposed, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4'-chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone can be inferred through comparisons with structurally related compounds, particularly N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides and other substituted propiophenones.

Substituent Position and Electronic Effects

The position of substituents on aromatic rings significantly impacts biological activity. For example:

- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM) demonstrates high photosynthetic electron transport (PET) inhibition due to the electron-donating methyl groups at the 2- and 5-positions, which enhance lipophilicity and stabilize interactions with PSII .

- N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM) leverages electron-withdrawing fluorine atoms to improve binding affinity to the D1 protein in PSII .

In contrast, this compound combines electron-withdrawing chloro and fluoro groups with electron-donating methyl substituents. The 2'-fluoro and 4'-chloro groups likely increase electrophilicity, while the 2,5-dimethylphenyl group enhances hydrophobic interactions. These features may synergize to improve target binding compared to simpler analogs .

Physicochemical Properties

Key properties of this compound and analogs are compared below:

Note: LogP values are estimated using fragment-based methods.

Structure-Activity Relationships (SAR)

- Lipophilicity : Methyl groups (e.g., 2,5-dimethylphenyl) increase logP, promoting membrane penetration and target binding. This is consistent with the high activity of N-(2,5-dimethylphenyl) carboxamides .

- Electron-withdrawing substituents: Chloro and fluoro groups enhance electrophilicity, facilitating interactions with PSII’s quinone-binding site. The 2'-fluoro substituent in the target compound may mimic the role of fluorine in N-(3,5-difluorophenyl) derivatives .

- Steric effects : The 2,5-dimethylphenyl group may restrict rotational freedom, stabilizing the bioactive conformation. This is critical for PET inhibitors, where precise orientation is required for binding .

Biological Activity

4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone (CAS No. 898753-94-1) is an aromatic ketone that has garnered attention in scientific research due to its potential biological activities. Characterized by a chloro group, a fluorine atom, and a dimethylphenyl group, this compound is primarily studied for its applications in medicinal chemistry, particularly as a potential therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClF0 |

| Molecular Weight | 290.77 g/mol |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

| InChI Key | DLHYNKBWWSAVSP-UHFFFAOYSA-N |

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation of 2,5-dimethylbenzene with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various fungal strains, showing that the compound can inhibit fungal cell growth at concentrations yielding >80% inhibition compared to vehicle control . The Minimum Inhibitory Concentration (MIC) values for effective compounds were noted to be ≤12.5 μM, indicating strong antifungal properties.

Table 1: Antifungal Activity of this compound

| Compound | MIC (μM) | Selectivity Ratio |

|---|---|---|

| This compound | ≤12.5 | >5 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The mechanism of action appears to involve the modulation of enzyme activities associated with metabolic pathways critical for cancer cell viability.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Binding : Interaction with specific receptors could modulate signaling pathways relevant to both antimicrobial and anticancer effects.

Study on Antifungal Selectivity

A comprehensive study evaluated the selectivity and potency of several analogues of this compound against fungal pathogens. The findings indicated that modifications in the molecular structure significantly influenced both the MIC values and selectivity ratios. Notably, compounds with specific substituents exhibited enhanced selectivity and potency against Cryptococcus neoformans while maintaining low toxicity to human cells .

Synthesis and Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) revealed that variations in substituents at critical positions on the aromatic rings could enhance biological activity. The introduction of halogens or alkyl groups at specific locations was shown to improve both antimicrobial efficacy and selectivity .

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Change | Observations |

|---|---|---|

| Fluoro Group | Increased potency | Enhanced binding affinity |

| Chloro Group | Moderate potency | Improved selectivity |

| Methyl Group | Variable | Dependent on position |

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for 4'-chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone?

A robust synthesis route should prioritize regioselective halogenation and Friedel-Crafts acylation. For example:

- Step 1 : Introduce the 2,5-dimethylphenyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst under anhydrous conditions .

- Step 2 : Fluorination at the 2'-position can be achieved using a fluorinating agent like Selectfluor in acetonitrile at 80°C .

- Step 3 : Chlorination at the 4'-position may employ N-chlorosuccinimide (NCS) in dichloromethane with UV activation .

Validate intermediates via HPLC and NMR (¹H/¹³C) to ensure stepwise purity (>95%) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- ¹H NMR : The 2'-fluorine substituent induces deshielding of adjacent protons (δ 7.1–7.3 ppm), while the 2,5-dimethylphenyl group shows singlet aromatic protons (δ 6.8–7.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~195 ppm, with fluorine coupling splitting signals for the fluorinated aromatic carbon .

- 19F NMR : A single peak near -110 ppm confirms the 2'-F substitution .

Q. What solvent systems optimize crystallization for X-ray diffraction analysis?

Use a 1:2 mixture of ethyl acetate and hexane for slow evaporation. The chloro and fluoro substituents enhance crystal packing via halogen bonding, as observed in similar acetophenone derivatives (e.g., SHELX-refined structures with R-factor < 0.05) .

Q. How does the compound’s logP affect its solubility in biological assays?

The calculated logP (via ChemDraw) is ~3.8 due to hydrophobic aryl groups. For in vitro studies:

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Waste disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How do electronic effects of the 2'-fluoro and 4'-chloro substituents influence electrophilic substitution reactivity?

- Fluorine (-I effect): Deactivates the aromatic ring, directing electrophiles to the para position relative to the methylphenyl group.

- Chlorine (+M/-I mixed effects): Competes for ortho/para orientation but is sterically hindered at the 4'-position.

DFT calculations (e.g., Gaussian09) show a 15% lower activation energy for nitration at the 3-position compared to non-halogenated analogs .

Q. How can conflicting regioselectivity data in Friedel-Crafts reactions be resolved?

Contradictions in literature may arise from solvent polarity or catalyst choice:

Q. What advanced mass spectrometry techniques characterize trace impurities?

Q. How does the compound behave under oxidative stress conditions?

Q. What crystallographic challenges arise from halogen-halogen interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.